molecular formula C18H24N2O3 B12556130 2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester

2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12556130
M. Wt: 316.4 g/mol
InChI Key: LLKGRJFZZCJCSZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of isoindoline derivatives with pyrrolidine carboxylic acid esters. One common method includes the use of a condensation reaction between an aromatic primary amine and a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often catalyzed by transition metals or organocatalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrrolidine or isoindoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the isoindoline and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(1,3-dihydroisoindole-2-carbonyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-6-9-15(20)16(21)19-11-13-7-4-5-8-14(13)12-19/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-/m0/s1

InChI Key

LLKGRJFZZCJCSZ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CC3=CC=CC=C3C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.